molecular formula C11H8Br2N2O2 B560221 2-Cyano-N-(2,5-dibromophenyl)-3-hydroxy-2-butenamide CAS No. 62004-35-7

2-Cyano-N-(2,5-dibromophenyl)-3-hydroxy-2-butenamide

Cat. No.: B560221
CAS No.: 62004-35-7
M. Wt: 360.00 g/mol
InChI Key: UVSVTDVJQAJIFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichlorodiphenyldichloroethylene (DDE-28) is a chemical compound formed by the loss of hydrogen chloride (dehydrohalogenation) from dichlorodiphenyltrichloroethane (DDT). It is one of the more common breakdown products of DDT. Due to DDT’s massive prevalence in society and agriculture during the mid-20th century, DDT and DDE-28 are still widely seen in animal tissue samples . DDE-28 is particularly dangerous because it is fat-soluble like other organochlorines; thus, it is rarely excreted from the body, and concentrations tend to increase throughout life .

Scientific Research Applications

DDE-28 has been extensively studied in various fields of scientific research:

Chemical Reactions Analysis

DDE-28 undergoes several types of chemical reactions, including:

    Oxidation: DDE-28 can be oxidized to form various chlorinated compounds.

    Reduction: Reduction of DDE-28 can lead to the formation of less chlorinated compounds.

    Substitution: DDE-28 can undergo substitution reactions where chlorine atoms are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

DDE-28 is closely related to other organochlorine compounds, such as:

DDE-28 is unique in its persistence in the environment and its ability to bioaccumulate in living organisms, leading to long-term ecological and health effects .

Properties

IUPAC Name

2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Br2N2O2/c1-6(16)8(5-14)11(17)15-10-4-7(12)2-3-9(10)13/h2-4,16H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSVTDVJQAJIFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)NC1=C(C=CC(=C1)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62004-35-7
Record name LFM-A13
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.